(-)-Epicedrol
Overview
Description
Synthesis Analysis
The synthesis of natural products containing eight-membered carbocycles, such as (-)-Epicedrol, poses significant challenges due to their complex structures. Recent advances have been made in the total synthesis of these compounds, highlighting the creativity and diversity in synthetic strategies. These efforts aim to overcome the difficulties in constructing cyclooctane moieties, a key feature in (-)-Epicedrol's structure. The review by Hu et al. (2020) provides a comprehensive overview of the synthetic approaches developed over the past decade, illustrating the methodological advancements and strategic considerations in the field of natural product synthesis (Hu et al., 2020).
Scientific Research Applications
Biosynthesis and Molecular Cloning :
- Hua and Matsuda (1999) identified the molecular cloning of 8-epicedrol synthase from Artemisia annua, an enzyme responsible for synthesizing (-)8-epicedrol and cedrol, which are closely related dicot sesquiterpene synthases (Hua & Matsuda, 1999).
Chemical Synthesis and Analysis :
- Said et al. (2019) applied a chemo-enzymatic method for the specific synthesis of 8-position labelled farnesyl pyrophosphate and epicedrol. This method helps in the detailed study of epicedrol biosynthesis (Said, Navale, Gajbhiye, & Shinde, 2019).
Biological Activity and Mechanism of Action :
- Shinde et al. (2016) explored the stereoselective quenching of the cedryl carbocation in epicedrol biosynthesis. They found that the hydroxyl group of (-)-Epicedrol is derived from a water molecule, not from the phosphate moiety of the FPP substrate, providing insight into the compound's biosynthetic pathway (Shinde, Navale, Said, & Thulasiram, 2016).
properties
IUPAC Name |
(1S,2R,5S,7R,8S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVURIXNDRWRAFU-MIBAYGRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@]13CC[C@]([C@H](C3)C2(C)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425147 | |
Record name | (-)-Epicedrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Epicedrol | |
CAS RN |
19903-73-2 | |
Record name | epi-Cedrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19903-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Epicedrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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